N~1~,N~11~-Dimethyl-6-oxoundecanediamide
Description
N¹,N¹¹-Dimethyl-6-oxoundecanediamide is a structurally unique diamide characterized by an 11-carbon aliphatic chain with a central 6-oxo group and terminal N,N-dimethylamide functionalities. The compound’s structure combines hydrophobic (alkyl chain) and hydrophilic (amide, oxo) regions, enabling diverse interactions in chemical and biological systems. The dimethylamide groups enhance steric hindrance and electronic effects compared to unsubstituted amides, influencing solubility, stability, and reactivity .
Properties
CAS No. |
111967-72-7 |
|---|---|
Molecular Formula |
C13H24N2O3 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N,N'-dimethyl-6-oxoundecanediamide |
InChI |
InChI=1S/C13H24N2O3/c1-14-12(17)9-5-3-7-11(16)8-4-6-10-13(18)15-2/h3-10H2,1-2H3,(H,14,17)(H,15,18) |
InChI Key |
GXYXKMRGYOVNKK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCCC(=O)CCCCC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~11~-Dimethyl-6-oxoundecanediamide typically involves the reaction of 1,6-hexanediamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~11~-Dimethyl-6-oxoundecanediamide involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~11~-Dimethyl-6-oxoundecanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups attached to the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
N~1~,N~11~-Dimethyl-6-oxoundecanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~11~-Dimethyl-6-oxoundecanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparison with Polyamine Analogues
Diamine and Diamide Derivatives
1,11-Diaminoundecan-6-ol and 1,10-Decanediamine, N,N'-dimethyl- highlight the impact of chain length and functional groups. The former’s hydroxyl and primary amine groups confer hydrophilicity, making it suitable for polymer synthesis , while the latter’s shorter chain (10 carbons) and dimethylamino groups reduce steric hindrance compared to the target compound’s 11-carbon backbone . N,N'-Dihydroxyoxamide demonstrates how hydroxyl substituents on amides increase polarity and hydrogen-bonding capacity, contrasting with the target’s methyl groups, which enhance lipophilicity .
Table 2: Diamide and Diamine Derivatives
| Compound | Chain Length | Functional Groups | Key Properties | Applications |
|---|---|---|---|---|
| N¹,N¹¹-Dimethyl-6-oxoundecanediamide | 11 carbons | 6-oxo, N,N-dimethylamide | Balanced hydrophobicity | Drug design, catalysis |
| 1,11-Diaminoundecan-6-ol | 11 carbons | 6-hydroxyl, diamine | Hydrophilic, H-bond donor | Polymers, surfactants |
| 1,10-Decanediamine, N,N'-dimethyl- | 10 carbons | Dimethylamine | Reduced steric hindrance | Crosslinking agents |
| N,N'-Dihydroxyoxamide | 2 carbons | Hydroxyl, diamide | High polarity | Metal chelation, bioactivity |
Table 3: Reactivity in Catalytic Systems
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